(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Facilitated Conversion and Derivatives Formation
The study by Ibrahim et al. (2002) outlines a synthesis method that involves the conversion of certain methyl groups under the influence of carbon nucleophiles. This method yields derivatives like styryl, pyruvates, and phthalide, showcasing a foundation for complex chemical synthesis including bromination and reaction with amines (Ibrahim, El-Shaaer, & Hassan, 2002).
Protonation Sites and Hydrogen Bonding
Böck et al. (2021) discuss the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles. This research highlights the importance of protonation sites and hydrogen bonding patterns in influencing the structural integrity and potential reactivity of synthesized compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Heterocyclic Core Exploration
Swanson et al. (2009) synthesized molecules with a heterocyclic core flanked by two basic functionalities. This research offers insights into the design and potential applications of heterocyclic compounds as receptor antagonists, focusing on the structural aspects of hetero-aromatic linkers (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).
Structural Characterization
Crystal Structure Analysis
The work by Wang et al. (2008) describes the synthesis and crystal structure analysis of a Schiff base compound. This study provides detailed information on the crystallographic data and antibacterial activities, demonstrating the utility of structural analysis in understanding the physical properties and potential applications of new compounds (Wang, Nong, Sht, & Qi, 2008).
Hirshfeld Surface Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle and conducted Hirshfeld surface analysis to explore intermolecular interactions. This approach aids in understanding the solid-state chemistry and potential biological interactions of newly synthesized compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-16(27-19(22-13)24-9-2-3-10-24)18(25)23-11-6-14(7-12-23)26-17-15(20)5-4-8-21-17/h2-5,8-10,14H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBYPDOCCAVCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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